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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyaniline

Cat. No.: B1297489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and methoxy groups in pharmaceutical scaffolds has

proven to be a highly effective strategy in drug discovery, often leading to compounds with

enhanced metabolic stability, improved binding affinity, and altered lipophilicity. 2-Fluoro-6-
methoxyaniline emerges as a key starting material in the synthesis of a variety of heterocyclic

compounds demonstrating significant biological activities, including anticancer, antimicrobial,

and anti-inflammatory properties. This guide provides a comparative overview of the biological

activities of compounds derived from this versatile building block, supported by experimental

data and detailed methodologies to aid in further research and development.

Anticancer Activity: Targeting Kinase Signaling
Pathways
Derivatives of 2-Fluoro-6-methoxyaniline have shown considerable promise as anticancer

agents, particularly as inhibitors of key kinases involved in tumor growth and proliferation, such

as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2). The 4-anilinoquinazoline and pyrimidine scaffolds are prominent

examples of structures synthesized from this precursor.
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A variety of 4-anilinoquinazoline derivatives have been synthesized and evaluated for their

potential to dually inhibit EGFR and VEGFR-2. These compounds are designed to combine the

therapeutic benefits of targeting both tumor cell proliferation and angiogenesis.

Table 1: In Vitro Anticancer Activity of 4-Anilinoquinazoline Derivatives

Compound ID
Target Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

Compound 30
A431 (Skin

Carcinoma)
3.5 Gefitinib -

Compound 33
A431 (Skin

Carcinoma)
3 Gefitinib -

Compound 8a
A431 (Skin

Carcinoma)
1.78 Erlotinib 8.31

Compound 8d
A431 (Skin

Carcinoma)
8.25 Vandetanib 10.62

Compound 8f
A431 (Skin

Carcinoma)
7.18 Vandetanib 10.62

Compound 10a
A549 (Lung

Cancer)
- Vandetanib -

Compound 10g
H446 (Lung

Cancer)
- Vandetanib -

Compound 14g
K-562

(Leukemia)
0.622 Doxorubicin -

Compound 16c
Various Cancer

Cell Lines
- Doxorubicin -

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Lower values indicate higher potency. Data compiled from multiple sources.[1][2]
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The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells (e.g., A431, A549, K-562) are seeded in 96-well plates at a

density of 5×10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere

with 5% CO₂.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and reference drugs (e.g., 1, 5, 10, 25, 50 µM) and incubated for a further 24-72

hours.

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and the formazan crystals formed by

viable cells are dissolved in a solubilizing agent, typically DMSO.

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The IC50 values are then calculated from the dose-response

curves.

Signaling Pathway Inhibition

The primary mechanism of action for these 4-anilinoquinazoline derivatives involves the

competitive inhibition of ATP binding to the kinase domain of EGFR and VEGFR-2, thereby

blocking downstream signaling pathways crucial for cancer cell survival and proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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